molecular formula C11H9F3N4S B2932482 (E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5h)-imine CAS No. 304692-05-5

(E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5h)-imine

Katalognummer: B2932482
CAS-Nummer: 304692-05-5
Molekulargewicht: 286.28
InChI-Schlüssel: IHCLRZBEXSQXJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5H)-imine features a thiazole core substituted with a methyl group at position 4 and a hydrazono moiety linked to a 3-(trifluoromethyl)phenyl group. This E-configuration is critical for its spatial orientation, influencing interactions with biological targets.

Eigenschaften

IUPAC Name

4-methyl-5-[[3-(trifluoromethyl)phenyl]diazenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4S/c1-6-9(19-10(15)16-6)18-17-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBWKXAIRTVFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)N=NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of (E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5h)-imine typically involves multi-component reactions. One common method includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This approach is efficient and scalable, providing moderate to good yields of the desired product . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5h)-imine has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Anticancer Thiazole Derivatives

Compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and thiadiazole derivatives (e.g., 7b , IC₅₀ = 1.61 ± 1.92 μg/mL) from share a thiazole-hydrazone scaffold. Key differences include:

  • Substituent Effects : The target compound’s 3-(trifluoromethyl)phenyl group may improve membrane permeability compared to phenyl or alkyl substituents in analogs.
  • Activity : Analogs with electron-withdrawing groups (e.g., nitro, chloro) show enhanced anticancer activity, suggesting the -CF₃ group in the target compound could similarly boost efficacy .
Table 1: Anticancer Thiazole Analogs
Compound Substituents IC₅₀ (μg/mL) Reference
7b Phenyl, thiadiazole 1.61 ± 1.92
11 Phenyl, propionamide 1.98 ± 1.22
Target Compound 3-(Trifluoromethyl)phenyl, -CF₃ Not reported

(Z)-5-(Substituted Benzylidene)-Thiazol-4(5H)-ones

highlights (Z)-5-(benzylidene)thiazol-4(5H)-ones, which differ in having a benzylidene (-CH=Ar) group instead of hydrazono.

  • Synthetic Accessibility: Benzylidene derivatives are synthesized under mild conditions, whereas hydrazono analogs (like the target) require hydrazine coupling .
  • Bioactivity: Benzylidene derivatives are unexplored for anticancer activity but may exhibit distinct binding modes due to reduced planarity compared to hydrazono linkages.

Pyrazole-Thiazolidinone Hybrids

describes thiazolidinone derivatives with pyrazole and chlorophenyl groups.

  • Structural Divergence: The thiazolidinone ring (saturated) versus the target’s thiazol-imine (unsaturated) alters electronic properties.
  • Substituent Impact : Chlorophenyl and methoxyphenyl groups in analogs may confer different solubility and target affinity compared to -CF₃ .

Isatin-Decorated Thiazoles (Antimicrobial Focus)

and report isatin-thiazole hybrids like 7g (5-nitro substitution) and 11a–d (ethoxy, halogen, nitro groups).

  • Activity: These compounds show MIC₅₀ values against microbial strains, with electron-withdrawing groups (e.g., -NO₂ in 11d) enhancing activity. The target’s -CF₃ group, being strongly electron-withdrawing, may similarly improve antimicrobial potency .
  • Structural Nuance : The isatin moiety adds a planar indole ring, absent in the target compound, which may influence DNA intercalation or enzyme inhibition.
Table 2: Antimicrobial Thiazole Analogs
Compound Substituents MIC₅₀ (μg/mL) Reference
7g 4-Nitrophenyl, -NO₂ Not reported
11d 4-Nitrophenyl, -OEt Not reported
Target 3-(Trifluoromethyl)phenyl, -CF₃ Not reported

Furan-Containing Thiazolidinones

lists (Z)-2-((furan-2-ylmethylene)hydrazono)-5-phenylthiazolidin-4-one, which differs in:

  • Stereochemistry : Z-configuration versus the target’s E-configuration, affecting molecular geometry.
  • Substituent Electronics : Furan (electron-rich) versus -CF₃ (electron-poor), altering reactivity in electrophilic environments .

Trifluoromethylphenyl in Heterocyclic Cores

’s patent compound (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine shares the -CF₃ group but uses an imidazole-pyridine core.

  • Role of -CF₃ : Enhances bioavailability and target binding in both compounds, suggesting the target’s -CF₃ could confer similar advantages despite differing cores .

Biologische Aktivität

(E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5H)-imine is a thiazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of hydrazone derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by various studies and findings.

Synthesis

The synthesis of (E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5H)-imine typically involves the condensation reaction between thiazole derivatives and hydrazones. The specific synthetic route may vary based on the starting materials and desired purity levels.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiazole derivatives, including the target compound. For instance, a study demonstrated that similar thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values indicated that these compounds could effectively inhibit cell proliferation at micromolar concentrations.

Cell Line IC50 (µM)
HeLa18
HepG227
MCF-736

These findings suggest that (E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5H)-imine may possess similar anticancer properties.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial activities. In vitro studies have shown that compounds with thiazole rings can inhibit the growth of various bacterial and fungal strains. A related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.98 µg/mL against Candida parapsilosis, indicating potent antifungal activity.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored in several studies. Compounds similar to (E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5H)-imine have shown to reduce pro-inflammatory cytokine production in cellular models, suggesting a mechanism for their anti-inflammatory effects.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated a series of thiazole derivatives, including hydrazone analogs, for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of thiazole derivatives against pathogenic bacteria and fungi. The results showed that specific substitutions on the thiazole ring significantly enhanced antimicrobial activity.

Q & A

Q. Q1. What synthetic routes are recommended for preparing (E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5H)-imine?

Methodology:

  • Step 1: Start with a thiazole precursor (e.g., 4-methylthiazol-2(5H)-imine).
  • Step 2: React with 3-(trifluoromethyl)phenyl diazonium chloride under alkaline conditions (0–5°C) to form the hydrazone linkage. This mirrors the synthesis of analogous hydrazones in , where diazonium salts are coupled to thiazole cores in ethanol with NaOH .
  • Step 3: Purify via recrystallization (ethanol/water) and confirm the E-configuration using NMR coupling constants (e.g., J = 10–12 Hz for hydrazone protons) .
  • Yield Optimization: Adjust stoichiometry of diazonium salt and reaction time to mitigate side products (e.g., Z-isomers).

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodology:

  • 1H/13C NMR: Identify hydrazone protons (δ 8–10 ppm) and trifluoromethyl signals (δ 110–120 ppm in 19F NMR). Compare with similar compounds in and .
  • IR Spectroscopy: Confirm C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
  • LC-MS/HPLC: Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

Q. Q3. How can the E-isomer be distinguished from the Z-isomer experimentally?

Methodology:

  • Use NOESY NMR to detect spatial proximity between the trifluoromethylphenyl group and thiazole protons, which is absent in the E-isomer.
  • Monitor UV-Vis spectra : E-isomers often exhibit bathochromic shifts due to extended conjugation .

Advanced Research Questions

Q. Q4. How can density functional theory (DFT) predict electronic properties relevant to biological activity?

Methodology:

  • Software: Use Gaussian 09 or ORCA with hybrid functionals (e.g., B3LYP) and 6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Key Parameters:
    • HOMO-LUMO gap: Correlates with reactivity (narrow gaps suggest higher electrophilicity).
    • Charge distribution: Identify nucleophilic/electrophilic sites for docking studies .
  • Validation: Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. Q5. What docking strategies are effective for studying interactions with biological targets (e.g., enzymes)?

Methodology:

  • Software: AutoDock Vina or AutoDock4 with flexible side-chain adjustments for the receptor (e.g., HIV protease) .
  • Protocol:
    • Generate grid maps centered on the active site (20 ų box).
    • Run 50 docking simulations with exhaustiveness = 20 to ensure conformational diversity.
    • Cluster results by RMSD (≤2.0 Å) and prioritize poses with strong hydrogen bonds to catalytic residues (e.g., Asp25 in HIV protease) .
  • Validation: Cross-docking with known inhibitors (e.g., ritonavir) to assess scoring function accuracy .

Q. Q6. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodology:

  • Modifications:
    • Replace the trifluoromethyl group with electron-withdrawing substituents (e.g., –NO2) to enhance electrophilicity.
    • Introduce methyl groups at the thiazole 4-position to improve steric complementarity with hydrophobic pockets .
  • Assays: Test analogs for antimicrobial activity via microbroth dilution (MIC values) or anticancer activity via MTT assays (IC50) .

Q. Q7. What experimental approaches evaluate hydrolytic stability under physiological conditions?

Methodology:

  • Buffer Study: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analysis: Monitor degradation via HPLC at 0, 24, and 48 hours. Use pseudo-first-order kinetics to calculate half-life (t1/2) .

Q. Q8. How do solvent effects influence synthetic yield and reaction kinetics?

Methodology:

  • Solvent Screening: Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents.
  • Kinetic Profiling: Use in situ FT-IR to track hydrazone formation rates. Ethanol typically offers optimal balance between solubility and reaction rate .

Methodological Best Practices

Q. Q9. What strategies resolve contradictions in biological activity data across studies?

Methodology:

  • Reproducibility Checks: Validate assay conditions (e.g., cell line passage number, serum concentration).
  • Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies and identify outliers .

Q. Q10. How can ADMET properties be predicted computationally?

Methodology:

  • Software: SwissADME or ADMETLab 2.0.
  • Key Predictions:
    • Absorption: High LogP (>3) may indicate poor aqueous solubility.
    • Toxicity: Check for PAINS alerts (pan-assay interference compounds) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.